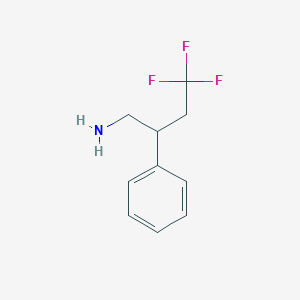

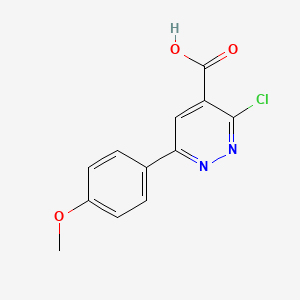

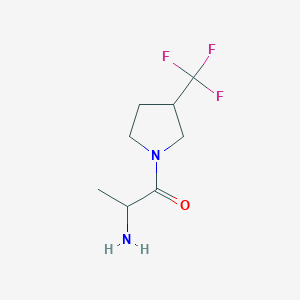

2-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

説明

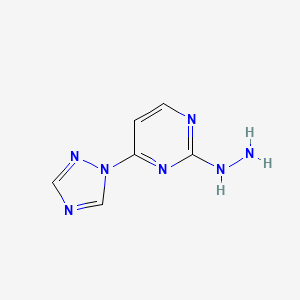

This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

A total of 10 μL of diluted solution was transferred to a 150 μL insert containing 80 μL of MeOH and 10 μL of IS (4-MMC- d3, c = 1 μg/mL), mixed on a vortex and analyzed with UHPLC-QQQ-MS/MS .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Chemical Reactions Analysis

These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .Physical and Chemical Properties Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .科学的研究の応用

Enzyme-Catalyzed Synthesis

A study by Goldberg et al. (2015) showcases the use of d-threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, serving as key intermediates in developing drug candidates. The enzymes were produced via recombinant E. coli fermentation, offering a high yield, diastereo-, and enantioselectivity in the synthesis process Goldberg et al., 2015.

Synthesis and Photophysics

Bonacorso et al. (2018) reported the synthesis and photophysical analysis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting the potential of these compounds for biomolecular binding applications. This study emphasizes the role of π-stacking and hydrogen-bonding interactions in ct-DNA binding Bonacorso et al., 2018.

Pharmacological Characterization

A pharmacological study by Grimwood et al. (2011) on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) investigates its potential as a κ-opioid receptor antagonist. Although this research touches on pharmacological effects, it primarily contributes to understanding receptor binding and selectivity, showcasing the compound's potential in depression and addiction disorder treatments Grimwood et al., 2011.

Chemical Synthesis and Characterization

Research by Rubtsova et al. (2020) focuses on pyrrolidin-2-ones as promising non-aromatic heterocyclic compounds for the synthesis of new medicinal molecules. The study explores the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, demonstrating the potential for creating compounds with improved biological activity Rubtsova et al., 2020.

Complexation Studies

Hakimi et al. (2013) delved into the complexation of Cadmium(II) with a tetradentate ligand derived from condensation reactions. This research provides insight into the coordination chemistry of Cadmium(II) and the structural, spectroscopic, and thermal properties of its complexes Hakimi et al., 2013.

作用機序

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .

Mode of Action

It is known that the pyrrolidine ring, a structural component of this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological activities .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

将来の方向性

特性

IUPAC Name |

2-amino-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c1-5(12)7(14)13-3-2-6(4-13)8(9,10)11/h5-6H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSBUJMYGZOACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B1491721.png)